N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
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Overview
Description
N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring, a methoxyphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with a cyclohexanecarboxylic acid derivative under conditions that facilitate amide bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a cyclohexane ring and a methoxyphenyl group. This unique structure may confer distinct biological or material properties compared to similar compounds.
Properties
Molecular Formula |
C19H28N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[1-(4-methoxyanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H28N2O3/c1-13(2)17(21-18(22)14-7-5-4-6-8-14)19(23)20-15-9-11-16(24-3)12-10-15/h9-14,17H,4-8H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
JLUKJJWJVLGGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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